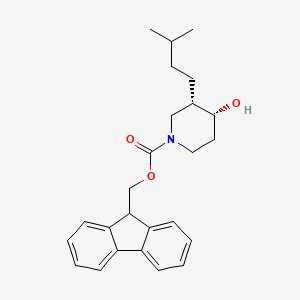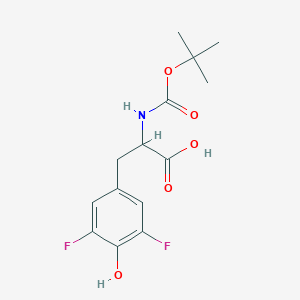
ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo es un compuesto orgánico que pertenece a la clase de cianoacrilatos. Estos compuestos son conocidos por sus aplicaciones en diversos campos, incluyendo la química medicinal, la ciencia de los materiales y la síntesis orgánica. La presencia de átomos de bromo y flúor en el anillo fenilo puede influir significativamente en la reactividad y las propiedades del compuesto.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo generalmente involucra la reacción de condensación de Knoevenagel. Esta reacción se lleva a cabo entre cianoacetato de etilo y 3-bromo-5-fluorobenzaldehído en presencia de una base como piperidina o piridina. La reacción generalmente se lleva a cabo bajo condiciones de reflujo en un solvente adecuado como etanol o metanol.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar reactores de flujo continuo para garantizar una mezcla eficiente y transferencia de calor. El uso de catalizadores y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
El etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo puede sufrir diversas reacciones químicas, que incluyen:
Sustitución nucleofílica: El átomo de bromo puede ser reemplazado por otros nucleófilos como aminas o tioles.
Reducción: El grupo ciano puede reducirse a una amina utilizando agentes reductores como el hidruro de litio y aluminio.
Oxidación: El compuesto puede sufrir reacciones de oxidación para formar óxidos correspondientes u otros derivados.
Reactivos y condiciones comunes
Sustitución nucleofílica: Reactivos como azida de sodio o tiocianato de potasio en solventes polares.
Reducción: Hidruro de litio y aluminio en éter seco.
Oxidación: Permanganato de potasio o trióxido de cromo en condiciones ácidas.
Principales productos formados
Sustitución nucleofílica: Formación de derivados de fenilo sustituidos.
Reducción: Formación de derivados de amina.
Oxidación: Formación de ácidos carboxílicos u otros productos oxidados.
4. Aplicaciones en la investigación científica
El etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo tiene varias aplicaciones en la investigación científica:
Química medicinal: Utilizado como intermedio en la síntesis de compuestos farmacéuticos con posibles efectos terapéuticos.
Ciencia de los materiales: Utilizado en el desarrollo de materiales avanzados, incluidos polímeros y recubrimientos.
Síntesis orgánica: Sirve como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Aplicaciones Científicas De Investigación
Ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Utilized in the development of advanced materials, including polymers and coatings.
Organic Synthesis: Serves as a building block for the synthesis of more complex organic molecules.
Mecanismo De Acción
El mecanismo de acción del etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo depende de su aplicación específica. En la química medicinal, puede interactuar con objetivos biológicos como enzimas o receptores, modulando su actividad. La presencia del grupo ciano y los átomos de halógeno puede influir en su afinidad de unión y especificidad.
Comparación Con Compuestos Similares
Compuestos similares
- Etanoato de (E)-3-(3-cloro-5-fluorofenil)-2-cianoprop-2-enilo
- Etanoato de (E)-3-(3-bromo-4-fluorofenil)-2-cianoprop-2-enilo
- Etanoato de (E)-3-(3-bromo-5-clorofenil)-2-cianoprop-2-enilo
Singularidad
El etanoato de (E)-3-(3-bromo-5-fluorofenil)-2-cianoprop-2-enilo es único debido a la posición específica de los átomos de bromo y flúor en el anillo fenilo. Esta disposición puede influir significativamente en su reactividad química y actividad biológica en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C12H9BrFNO2 |
|---|---|
Peso molecular |
298.11 g/mol |
Nombre IUPAC |
ethyl (E)-3-(3-bromo-5-fluorophenyl)-2-cyanoprop-2-enoate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)9(7-15)3-8-4-10(13)6-11(14)5-8/h3-6H,2H2,1H3/b9-3+ |
Clave InChI |
YPEPGHTWGYCGFO-YCRREMRBSA-N |
SMILES isomérico |
CCOC(=O)/C(=C/C1=CC(=CC(=C1)Br)F)/C#N |
SMILES canónico |
CCOC(=O)C(=CC1=CC(=CC(=C1)Br)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





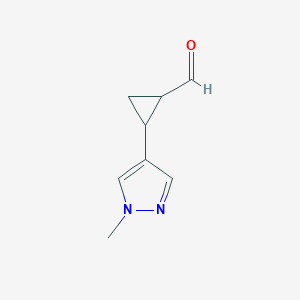
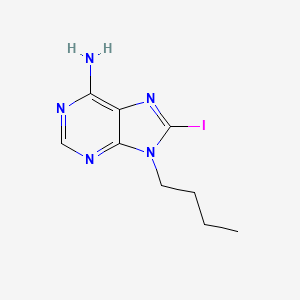
![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
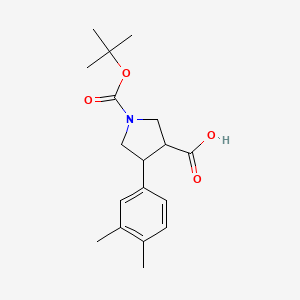
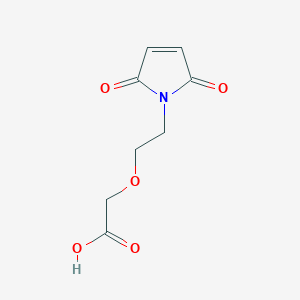
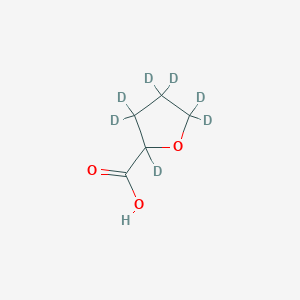

![7-(Hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylic acid](/img/structure/B12309133.png)
